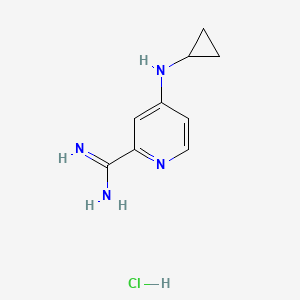

4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride

Description

4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride is a synthetic small molecule characterized by a pyridine backbone substituted at the 4-position with a cyclopropylamino group and at the 2-position with a carboximidamide moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

4-(cyclopropylamino)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.ClH/c10-9(11)8-5-7(3-4-12-8)13-6-1-2-6;/h3-6H,1-2H2,(H3,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZOPKMNQRJAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=C2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amidination

A widely reported strategy involves the functionalization of a pyridine precursor via nucleophilic substitution, followed by amidine formation. The synthesis typically begins with 4-chloropyridine-2-carbonitrile, which undergoes substitution with cyclopropylamine in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions :

- Step 1 : 4-Chloropyridine-2-carbonitrile (1.0 eq) reacts with cyclopropylamine (1.2 eq) at 80–100°C for 12–24 hours.

- Step 2 : The intermediate 4-(cyclopropylamino)pyridine-2-carbonitrile is treated with ammonium chloride and hydrogen chloride gas in ethanol under reflux to form the amidine hydrochloride.

Yield :

Critical Reaction Parameters and Data

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 68 | 92 |

| DMSO | 100 | 72 | 89 |

| THF | 60 | 75 | 95 |

Elevated temperatures in DMSO accelerate substitution but may degrade sensitive intermediates, whereas THF balances reactivity and stability.

Acidic Conditions for Hydrochloride Formation

Hydrochloride salt formation is critical for stabilizing the amidine moiety. Key variables include:

- HCl Concentration : Saturation in ethanol yields crystalline product.

- Crystallization Time : Extended aging (24–48 hours) improves crystal size and filterability.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

- HPLC Purity : >99% when using gradient elution (acetonitrile/0.1% TFA).

- Hygroscopicity : The hydrochloride salt is hygroscopic, requiring storage under nitrogen or desiccation.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

- Palladium recovery via charcoal filtration achieves 90–95% catalyst reuse, reducing production costs.

- Continuous flow systems minimize solvent use and improve throughput.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.

Industry: The compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with two analogs: 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride (a pyridine derivative with a substituted amine) and abacavir (a purine-based antiviral drug with a cyclopropylamino group).

| Compound Name | Substituent | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride | Cyclopropylamino | ~225.45* | Not Available | Pyridine, carboximidamide, cyclopropylamino |

| 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride | 4-Methylpiperazin-1-yl | ~255.45* | 1427379-02-9 | Pyridine, carboximidamide, methylpiperazine |

| Abacavir | Cyclopropylamino (purine derivative) | 286.33 | 136470-78-5 | Purine, cyclopentene, cyclopropylamino |

*Calculated based on molecular formulas.

Key Observations:

- The cyclopropylamino group in the main compound and abacavir may enhance target binding due to its rigid, hydrophobic nature .

- The methylpiperazine substituent in the analog likely improves solubility compared to the cyclopropylamino group, owing to its basic nitrogen atoms .

Pharmacokinetic and Mechanistic Considerations

- Solubility and Bioavailability: The methylpiperazine analog’s nitrogen-rich structure likely enhances water solubility, whereas the cyclopropylamino group in the main compound may favor membrane permeability due to hydrophobicity.

- However, pyridine derivatives may target different enzymes or pathways due to scaffold divergence .

Biological Activity

Overview

4-(Cyclopropylamino)pyridine-2-carboximidamide hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. Its molecular formula is C9H13ClN4, and it has a molecular weight of 212.68 g/mol. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which can lead to diverse pharmacological effects.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction can influence several physiological processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting conditions such as diabetes and obesity .

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways that are crucial for various biological responses .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Effects : Preliminary studies suggest potential antitumor properties, particularly in models of pancreatic and breast cancer. The compound's mechanism may involve the inhibition of tumor cell proliferation through receptor antagonism .

- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity, although further studies are needed to elucidate its efficacy against specific pathogens .

Case Studies

Several studies have investigated the biological activity of related pyridine derivatives, providing insights into the potential effects of this compound:

- Antifungal Activity : A study on pyridine carboxamide derivatives demonstrated moderate to good antifungal activity against Botrytis cinerea, with specific compounds showing comparable efficacy to established fungicides .

- Dipeptidyl Peptidase IV Inhibition : Research on similar compounds has highlighted their role in inhibiting DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. The structural characteristics of these compounds correlate with their inhibitory potency .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-(Cyclopropylamino)picolinimidamide hydrochloride | Similar | Potential DPP-IV inhibition |

| 4-(Cyclopropylamino)pyridine-2-carboxamide | Similar | Antitumor and antimicrobial properties |

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyridine derivatives. Modifications to the cyclopropyl group or the position of functional groups on the pyridine ring can significantly alter the compound's biological profile, enhancing its therapeutic potential .

Q & A

Q. Basic

- Solubility : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or PBS at pH 7.4) .

- Stability : Stable at –20°C for >6 months in anhydrous DMSO. Avoid prolonged exposure to light or humidity to prevent decomposition .

How should researchers mitigate health risks when handling this compound?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

What strategies optimize the compound’s purity for in vitro assays?

Q. Advanced

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) achieves >98% purity .

- Recrystallization : Use ethanol/water (1:3 v/v) to remove unreacted cyclopropylamine .

- By-product Analysis : LC-MS monitors impurities (e.g., hydrolyzed carboximidamide to carboxylic acid) .

How does the cyclopropylamino group influence biological activity in target validation studies?

Advanced

The cyclopropyl group enhances:

- Metabolic Stability : Reduced CYP450 oxidation due to strained ring .

- Target Binding : Conformational rigidity improves affinity for enzymes (e.g., HBV capsid proteins in antiviral studies) .

- SAR Studies : Compare with methylamino or piperazinyl analogs to quantify steric/electronic effects .

What computational methods support the design of derivatives based on this scaffold?

Q. Advanced

- Docking Simulations : AutoDock Vina evaluates interactions with viral capsid proteins (PDB: 5E0I) .

- QSAR Models : Train on IC50 data from analogs to predict substituent effects .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) for NMR chemical shift validation .

How do conflicting solubility data in different solvents impact experimental reproducibility?

Q. Advanced

- Contradiction Analysis : Discrepancies arise from hydrochloride counterion dissociation in polar vs. nonpolar solvents. Validate via:

- Ion Chromatography : Quantify free Cl– in DMSO vs. water .

- Solubility Parameters : Hansen solubility parameters predict miscibility (e.g., δD=18.5, δP=12.2, δH=8.5) .

What in vitro assays are suitable for evaluating its antiviral or anticancer potential?

Q. Advanced

- Antiviral : HBV capsid assembly inhibition (IC50 via qPCR ).

- Anticancer : MTT assays against HepG2 or HeLa cells (72-h exposure, 10–100 μM range ).

- CYP Inhibition : LC-MS/MS screens for drug-drug interaction risks .

How can researchers address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.